![molecular formula C11H8O4 B1282262 4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 833-31-8](/img/structure/B1282262.png)
4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
4-methyl-2-oxo-2H-chromene-3-carboxylic acid, also known as MOCA, is an organic compound that has been widely studied in recent years. It is a highly reactive compound that has a wide range of applications in the field of organic chemistry. MOCA is a versatile compound that can be used in a variety of different experiments, such as synthesis, reaction mechanisms, and drug development. It has also been used in the field of biochemistry and physiology for its various biochemical and physiological effects.
Scientific Research Applications
Biomedical Applications
Coumarin derivatives, like 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, have been shown to possess a range of biomedical properties. They function as anti-coagulants , helping to prevent the formation of blood clots . Additionally, they have been identified as potential antibacterial and antifungal agents , which could be useful in treating infections .
Biological Inhibitors
These compounds also act as biological inhibitors . This application could be particularly relevant in the development of new medications or treatments that require the inhibition of specific biological pathways or enzymes .
Chemotherapeutic Agents
Their use as chemotherapeutic agents indicates potential in cancer treatment, where they could be used to inhibit the growth of cancer cells or induce apoptosis .
Bio-analytical Reagents
As bio-analytical reagents , coumarin derivatives can be used in various analytical procedures in laboratories, such as in assays or chemical analyses to detect or quantify other substances .
Synthesis and Catalysis
The compound’s role in synthesis and catalysis is highlighted by its involvement in the formation of various heterocyclic compounds through catalyzed synthesis processes, which are crucial in pharmaceutical manufacturing and research .
Photodynamic Therapy
A specific application in photodynamic therapy has been noted where photoactive derivatives of cellulose were prepared using a compound similar to 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. This could be significant in developing treatments that involve light-activated drugs .
Mechanism of Action
Target of Action
The primary target of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids of the enzyme, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by 4-methyl-2-oxo-2H-chromene-3-carboxylic acid affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary fats into smaller molecules, thus reducing their absorption in the body .
Result of Action
The primary result of the action of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This could potentially be beneficial in the management of conditions like obesity.
properties
IUPAC Name |
4-methyl-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHSARNBSOWZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519587 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
833-31-8 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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